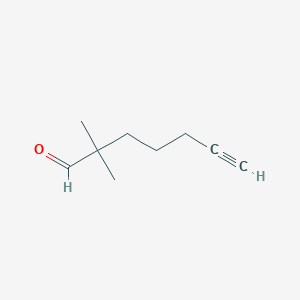
2,2-Dimethylhept-6-ynal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethylhept-6-ynal is an organic compound with the molecular formula C9H14O. It is characterized by the presence of a triple bond between the sixth and seventh carbon atoms and a formyl group at the first carbon atom. This compound is part of the alkyne family and is known for its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,2-Dimethylhept-6-ynal can be synthesized through various methods. One common approach involves the reaction of 2,2-dimethylhept-6-yne with an oxidizing agent to introduce the formyl group. Another method includes the use of organometallic reagents to form the desired alkyne structure followed by oxidation to yield the aldehyde group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. The process may include the use of catalysts to enhance the reaction efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethylhept-6-ynal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The triple bond in the compound allows for various substitution reactions, including halogenation and hydrohalogenation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), hydrogen halides (HCl, HBr).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated alkynes.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethylhept-6-ynal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a starting material for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2-Dimethylhept-6-ynal involves its reactivity due to the presence of the triple bond and the aldehyde group. These functional groups allow the compound to participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-6,6-Dimethyl-2-hepten-4-ynal: Similar structure but with a double bond instead of a triple bond.
2,6-Dimethylhept-5-enal: Contains a double bond and an aldehyde group but lacks the triple bond.
Uniqueness
Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various fields of research and industry .
Biologische Aktivität
2,2-Dimethylhept-6-ynal is an organic compound with the molecular formula C9H14O. It features a unique structure characterized by a triple bond between the sixth and seventh carbon atoms and a formyl group at the first carbon atom. This compound is part of the alkyne family and has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis.
The structural properties of this compound contribute to its reactivity and biological interactions. The presence of both an alkyne and an aldehyde functional group allows for various chemical reactions, including oxidation, reduction, and substitution.
Table 1: Chemical Reactions of this compound
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts to carboxylic acids or ketones | KMnO4, CrO3 |
| Reduction | Converts aldehyde to alcohol | NaBH4, LiAlH4 |
| Substitution | Halogenation or hydrohalogenation | Cl2, HCl |
Biological Activity
Research into the biological activity of this compound is still emerging, but preliminary studies suggest potential therapeutic properties. Notably, compounds with similar structures have been investigated for their antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action is primarily attributed to the aldehyde group, which can react with nucleophilic sites in biological molecules. This reactivity may lead to the formation of covalent bonds that could influence various biological pathways.
Case Studies and Research Findings
- Antimicrobial Activity : A study reported that compounds structurally related to this compound exhibited significant antimicrobial properties against various bacterial strains. The aldehyde functionality was crucial for this activity due to its ability to interact with microbial cell components.
- Anticancer Potential : Similar compounds have shown promise in anticancer research. The reactivity of the aldehyde group allows for interactions with cellular macromolecules, potentially disrupting cancer cell proliferation.
- Therapeutic Applications : Ongoing investigations are exploring the use of this compound as a precursor in drug development due to its unique structural properties that may allow for the synthesis of novel therapeutic agents.
Eigenschaften
Molekularformel |
C9H14O |
|---|---|
Molekulargewicht |
138.21 g/mol |
IUPAC-Name |
2,2-dimethylhept-6-ynal |
InChI |
InChI=1S/C9H14O/c1-4-5-6-7-9(2,3)8-10/h1,8H,5-7H2,2-3H3 |
InChI-Schlüssel |
UNULHHFJUYFKTC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCCC#C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















